molecular formula C20H32O4 B1254847 (8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid

(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid

Cat. No. B1254847
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-MEVKQHDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid having additional (8R)-hydroxy- and (11S,12S)-epoxy groups. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of an (8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoate.

Scientific Research Applications

Skin Differentiation and Epidermal Lipoxygenase Pathways

One study elucidates the role of lipoxygenase (LOX) enzymes, specifically epidermal LOX type 3 (eLOX3), in skin differentiation. eLOX3, alongside 12R-LOX, is linked to the normal permeability barrier of the skin. eLOX3 functions as a hydroperoxide isomerase, converting 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE) into 8R-hydroxy-11R,12R-epoxyeicosa-5Z,9E,14Z-trienoic acid, an isomer of hepoxilin A3. This biochemical link provides insights into skin biochemistry and the etiology of ichthyosiform diseases (Yu et al., 2003).

Hepoxilin Pathway and Oxidative Stress Response

Another aspect of research focuses on the biological role of hepoxilins, specifically their upregulation of phospholipid hydroperoxide glutathione peroxidase as a cellular response to oxidative stress. Hepoxilins, formed through the LOX pathway, particularly the 12S-LOX pathway, play a compensatory defense role in protecting cell vitality and functionality under oxidative stress conditions (Zafiriou et al., 2007).

Activation of Nuclear Receptors and Epidermal Differentiation

The epidermal LOX pathway products, including those derived from the action of 12R-LOX and eLOX3 on arachidonic acid, activate the nuclear receptor PPARα. This activation has implications for the differentiation of normal human skin, demonstrating the functional significance of these enzymes and their products in biological systems (Yu et al., 2007).

Therapeutic Potentials and Biochemical Insights

Further studies highlight the stereochemistry and biological activities of related compounds, such as resolvins, which are derived from polyunsaturated fatty acids and have significant anti-inflammatory properties. These findings open up avenues for therapeutic applications, especially in the context of inflammatory diseases and metabolic regulation (Sun et al., 2007).

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8R,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17-,18+,19+/m1/s1

InChI Key

SGTUOBURCVMACZ-MEVKQHDMSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/[C@@H](C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid
Reactant of Route 2
(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid
Reactant of Route 3
(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid
Reactant of Route 4
(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid
Reactant of Route 5
(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid
Reactant of Route 6
(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.